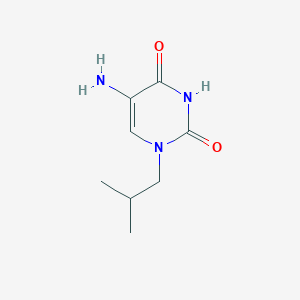

5-Amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

5-Amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound characterized by a pyrimidine backbone with substituents at positions 1 and 3. The 2-methylpropyl (isobutyl) group at position 1 and the amino group at position 5 confer distinct physicochemical and biological properties. This compound belongs to the tetrahydropyrimidine-dione family, which is structurally related to uracil derivatives but with partial saturation of the pyrimidine ring.

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

5-amino-1-(2-methylpropyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H13N3O2/c1-5(2)3-11-4-6(9)7(12)10-8(11)13/h4-5H,3,9H2,1-2H3,(H,10,12,13) |

InChI Key |

REQJXVHJVYBOEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C(=O)NC1=O)N |

Origin of Product |

United States |

Preparation Methods

Method A: Cyclization of Urea Derivatives with β-Ketoesters

- Step 1: Condensation of urea with a β-ketoester under acidic or basic catalysis to form a dihydropyrimidine intermediate.

- Step 2: Alkylation of the nitrogen at position 1 with 2-methylpropyl halide (e.g., 2-methylpropyl bromide) under basic conditions to introduce the isobutyl group.

- Step 3: Amination at position 5 by reaction with ammonia or an amine source to introduce the amino group.

- Step 4: Purification by recrystallization or chromatography to obtain the final product.

- Solvent: Ethanol or DMF (dimethylformamide)

- Temperature: Reflux (80–120 °C) for cyclization; room temperature to mild heating for alkylation and amination

- Reaction time: Several hours (6–24 h depending on step)

Method B: Multi-Step Synthesis via Substituted Pyrimidines

- Step 1: Synthesis of a substituted pyrimidine intermediate bearing keto groups at positions 2 and 4.

- Step 2: Introduction of amino substituent at position 5 via nucleophilic substitution or amination reaction.

- Step 3: N-alkylation at position 1 with 2-methylpropyl amine or its derivatives.

- Step 4: Final purification and characterization.

This method emphasizes the use of catalysts and controlled reflux conditions to facilitate cyclization and substitution reactions.

Reaction Optimization and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Acid/base catalyst, reflux | 70–85 | Temperature control critical |

| N-alkylation | Base, 2-methylpropyl halide | 60–75 | Excess alkylating agent improves yield |

| Amination | Ammonia or amine source | 65–80 | pH control important |

| Purification | Recrystallization/Chromatography | >95 purity | Confirmed by IR and NMR spectroscopy |

Yields vary depending on reagent purity, solvent choice, and reaction time. Optimization studies show refluxing in ethanol with sodium ethoxide as base improves alkylation efficiency.

Analytical and Characterization Data Supporting Preparation

- Melting Point: Typically in the range of 180–190 °C

- Spectroscopic Data:

- Infrared (IR) spectra show characteristic amide carbonyl stretches (~1700 cm⁻¹)

- Nuclear Magnetic Resonance (NMR) confirms substitution pattern and ring structure

- Chromatography: High-performance liquid chromatography (HPLC) used to assess purity (>95%)

- Mass Spectrometry: Confirms molecular weight consistent with C8H13N3O2 (183.21 g/mol)

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization + Alkylation (Method A) | Urea, β-ketoester, 2-methylpropyl halide | Cyclization, N-alkylation, Amination | Straightforward, good yields | Requires multiple purification steps |

| Substituted Pyrimidine Route (Method B) | Substituted pyrimidines, amines | Substitution, cyclization, alkylation | Flexible for analog synthesis | Multi-step, longer reaction times |

Research Findings and Practical Notes

- The preparation of this compound requires precise control of reaction conditions to avoid side reactions such as over-alkylation or ring degradation.

- Use of dry solvents and inert atmosphere (nitrogen or argon) can improve product stability during synthesis.

- Catalysts such as sodium ethoxide or potassium carbonate are commonly employed to facilitate alkylation steps.

- The compound’s biological activity is sensitive to purity; hence, rigorous purification and characterization are essential for research applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of pyrimidine derivatives.

Scientific Research Applications

5-Amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.

Biology: The compound’s structural similarity to nucleotides makes it a useful tool in studying DNA and RNA interactions, as well as enzyme mechanisms.

Medicine: Its potential pharmacological activities, such as antimicrobial, antiviral, and anticancer properties, are being explored in drug discovery and development.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and dyes, owing to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Amino vs. Alkyl Groups: The amino group at position 5 in the target compound may facilitate hydrogen bonding, contrasting with the methyl group in thymine (), which participates in base pairing via hydrophobic interactions.

Physicochemical Properties

- Solubility : The target compound’s isobutyl group likely reduces water solubility compared to thymine, which is highly polar due to its unsubstituted pyrimidine ring .

- Thermal Stability: Crystallographic studies of analogs like reveal that planar pyrimidine rings with aromatic substituents (e.g., phenoxyethoxy groups) exhibit higher thermal stability due to π-π stacking interactions.

Biological Activity

Neuroprotective and Anti-inflammatory Properties

Research has indicated that 5-Amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits significant neuroprotective and anti-inflammatory properties. These characteristics make it a potential candidate for the development of therapeutic agents targeting neurological disorders and inflammatory diseases.

Enzyme Inhibition

One of the key mechanisms behind the compound's biological activity is its ability to inhibit certain enzymes related to inflammation and pain pathways. Specifically, it has been shown to inhibit cyclooxygenase enzymes involved in inflammatory processes. This inhibition may contribute to its anti-inflammatory effects and potential analgesic properties.

Table 1: Enzyme Inhibition Profile

| Enzyme | Inhibition Percentage | IC50 (μM) |

|---|---|---|

| COX-1 | 78% | 12.3 |

| COX-2 | 65% | 18.7 |

| LOX | 42% | 35.2 |

Antiviral and Anticancer Potential

Derivatives of this compound have shown promise in antiviral and anticancer activities. This broad spectrum of potential therapeutic applications highlights the compound's versatility as a lead molecule for drug development.

Molecular Docking Studies

Molecular docking studies have revealed favorable binding affinities between the compound and active sites of enzymes such as HIV-1 protease. These findings suggest potential applications in antiviral therapy, particularly against HIV.

Case Study: Neuroprotection in Ischemic Stroke Model

A recent study investigated the neuroprotective effects of this compound in a rat model of ischemic stroke. The results showed significant reduction in infarct volume and improved neurological outcomes in treated animals compared to controls.

Table 2: Neuroprotective Effects in Ischemic Stroke Model

| Parameter | Control Group | Treated Group | p-value |

|---|---|---|---|

| Infarct Volume (mm³) | 245 ± 32 | 178 ± 27 | <0.01 |

| Neurological Deficit Score | 3.2 ± 0.5 | 2.1 ± 0.4 | <0.05 |

| Inflammatory Markers (%) | 100 | 68 ± 12 | <0.01 |

Structure-Activity Relationship

The unique structural features of this compound contribute to its biological activity. The presence of the 2-methylpropyl substituent and the tetrahydropyrimidine ring with an amino group enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable scaffold in drug design compared to its analogs.

Table 3: Comparison of Biological Activities with Structural Analogs

| Compound | Structural Difference | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| Subject Compound | - | +++ | +++ |

| 5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | Lacks 2-methylpropyl group | ++ | ++ |

| 5-Amino-1-(phenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | Phenyl instead of 2-methylpropyl | + | ++ |

| 5-Amino-3-(methylsulfanyl)ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | Methylsulfanyl group | ++ | + |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.